molecular formula C18H20N8O5S2 B2560485 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide CAS No. 637326-83-1

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide

Cat. No. B2560485
M. Wt: 492.53
InChI Key: FROGABNVAFLMDR-UHFFFAOYSA-N
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Description

The compound “2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide” is a derivative of 2,4-diaminopyrimidine . These derivatives are reported to be potent antimalarial and anti-filarial agents due to their inhibition of dihydrofolate reductase (DHFR) . They have also exhibited anti-retroviral activity, antibacterial properties, and potential anti-microbial properties .


Molecular Structure Analysis

In the title compound, the acetamide N—C( O)—C plane makes dihedral angles of 30.51 (11) and 51.93 (11), respectively, with the benzene ring and the pyrimidine ring . The dihedral angle between the benzene and pyrimidine rings is 43.40 (6) . There is an intramolecular N—H N hydrogen bond with an S(7) ring motif .


Physical And Chemical Properties Analysis

The molecule adopts an extended conformation, which is evident from the C—C (=O)—N—Car (ar = aromatic) torsion angle of 178.42 (15)° . In the crystal, molecules are linked by pairs of intermolecular N—H N hydrogen bonds, forming inversion dimers with an R2 2(8) ring motif .

Scientific Research Applications

Crystal Structure Analysis

  • Studies have detailed the crystal structures of related (diaminopyrimidin-2-yl)thioacetamide derivatives, revealing insights into their conformational characteristics. For example, the molecules exhibit folded conformations, with the pyrimidine ring inclined to the benzene ring at various angles, indicating potential for diverse molecular interactions and stability in crystalline forms (Subasri et al., 2017).

Molecular Docking and Antiviral Activity

  • Quantum chemical insights and molecular docking studies suggest that similar compounds have potential as novel antiviral agents. For instance, one study focused on a derivative's interactions with SARS-CoV-2 protein, revealing promising binding energies and highlighting its potential for antiviral drug development (Mary et al., 2020).

Vibrational Spectroscopy and Electronic Structure

  • Research into the vibrational spectroscopic signatures and the electronic structure of such compounds provides a deeper understanding of their molecular behavior. This includes insights into their stability, reactivity, and potential for interaction with biological molecules (Mary et al., 2022).

Synthesis and Antimicrobial Activity

  • The synthesis and evaluation of related sulfanilamide derivatives have been explored for their antimicrobial properties. These studies shed light on the potential of such compounds in combating microbial infections, offering a pathway to novel antimicrobial agents (Lahtinen et al., 2014).

Herbicide Design and Inhibition Studies

  • Investigations into the design and synthesis of compounds with similar structures for use as herbicides have demonstrated their potential to inhibit key enzymes in weed species, underscoring their application in agricultural sciences (Gangjee et al., 2007).

properties

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O5S2/c1-30-16-8-14(24-17(25-16)31-2)26-33(28,29)11-5-3-10(4-6-11)21-15(27)9-32-18-22-12(19)7-13(20)23-18/h3-8H,9H2,1-2H3,(H,21,27)(H,24,25,26)(H4,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROGABNVAFLMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC(=CC(=N3)N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide

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